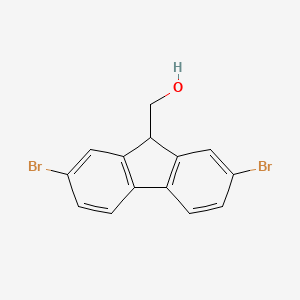
2,7-Dibromo-9-(hydroxymethyl)fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9-(hydroxymethyl)fluorene is a halogenated polycyclic aromatic compound It is characterized by the presence of two bromine atoms at the 2 and 7 positions and a hydroxymethyl group at the 9 position on the fluorene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(hydroxymethyl)fluorene typically involves the bromination of fluorene derivatives. One common method is the bromination of 9-(hydroxymethyl)fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
2,7-Dibromo-9-(hydroxymethyl)fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Major Products
Substitution: Products depend on the nucleophile used, such as 2,7-diamino-9-(hydroxymethyl)fluorene.
Oxidation: 2,7-Dibromo-9-fluorenone or 2,7-Dibromo-9-fluorenecarboxylic acid.
Reduction: 2,7-Dihydro-9-(hydroxymethyl)fluorene.
科学研究应用
2,7-Dibromo-9-(hydroxymethyl)fluorene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the preparation of blue photoluminescent materials and hole-transporting materials for electronic devices.
Biological Research: Potential use in the synthesis of bioactive molecules and as a probe in biochemical assays.
Industrial Applications: Used in the production of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,7-Dibromo-9-(hydroxymethyl)fluorene in its applications is primarily based on its electronic properties. The bromine atoms and the hydroxymethyl group influence the electron distribution in the fluorene ring, making it suitable for use in electronic devices. In organic electronics, it acts as a precursor for the synthesis of polymers that can transport holes or electrons efficiently .
相似化合物的比较
Similar Compounds
2,7-Dibromofluorene: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains two methyl groups at the 9 position, which can affect its electronic properties and reactivity.
2,7-Dibromo-9H-fluoren-9-one: Contains a carbonyl group at the 9 position, making it more reactive towards nucleophiles.
Uniqueness
2,7-Dibromo-9-(hydroxymethyl)fluorene is unique due to the presence of both bromine atoms and a hydroxymethyl group, which allows for a wide range of chemical modifications and applications in various fields. Its structure provides a balance between reactivity and stability, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2,7-dibromo-9H-fluoren-9-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O/c15-8-1-3-10-11-4-2-9(16)6-13(11)14(7-17)12(10)5-8/h1-6,14,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCUXRMYZQMDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













